2-(Bromomethyl)benzoic acid
Overview
Description
2-(Bromomethyl)benzoic acid is a compound synthesized through various chemical reactions, utilizing 2-methylbenzoic acid and bromine as primary materials. The synthesis process often involves free radical reactions facilitated by light or initiators such as AIBN, with the product's structure confirmed through IR and 1H NMR spectroscopy (Wang Ping, 2011).
Synthesis Analysis
The synthesis of 2-(bromomethyl)benzoic acid involves a free radical reaction, where factors like the mole ratio of materials, choice of solvents, reaction time, and the amount of initiator significantly impact the yield. This method provides a straightforward approach to producing 2-(bromomethyl)benzoic acid, characterized by spectroscopic techniques for confirmation (Wang Ping, 2011).
Molecular Structure Analysis
The molecular structure and various parameters of bromo-hydroxy-benzoic acid derivatives, similar to 2-(bromomethyl)benzoic acid, have been extensively studied. Crystal structure analyses reveal that these compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, supplemented by Br⋯O and π–π interactions. Such structural details are crucial for understanding the reactivity and properties of 2-(bromomethyl)benzoic acid (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
2-(Bromomethyl)benzoic acid undergoes various chemical reactions, including bromination, azidonation, and reduction, starting from simpler benzoic acid derivatives. These reactions are pivotal in synthesizing compounds like 3,5-bis(aminomethyl)benzoic acid, showcasing the versatility and reactivity of the bromomethyl group in benzoic acid derivatives (G. Yong, 2010).
Scientific Research Applications
General Applications
“2-(Bromomethyl)benzoic acid” is a compound that contains bi-functional groups such as benzylic bromide and carboxylic acid . These groups are involved in nucleophilic reactions and esterification reactions respectively . This makes it a versatile reagent in organic synthesis.
Specific Use Case: Synthesis of Eprosartan
One specific application of a similar compound, “4-(Bromomethyl)benzoic acid”, is in the synthesis of eprosartan . Eprosartan is an antihypertensive agent, which means it’s used to treat high blood pressure . The bromomethyl group in the compound likely participates in a nucleophilic substitution reaction to form the eprosartan molecule .
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Synthesis of 2-(2-Fluorophenoxy)benzoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a nucleophilic substitution reaction with 2-fluorophenol .
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Preparation of 2-(2-Oxopropyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Oxopropyl)benzoic acid, possibly through a reaction with acetyl chloride .
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Synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including esterification, reduction, and bromination .
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Preparation of 2-(cyanomethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(cyanomethyl)benzoic acid, possibly through a reaction with sodium cyanide .
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Synthesis of 2-(Bromomethyl)acrylic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including decarboxylation .
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Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Cyano-2-phenylethyl)benzoic acid, possibly through a reaction with benzyl cyanide .
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Synthesis of 2-(2-Fluorophenoxy)benzoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a nucleophilic substitution reaction with 2-fluorophenol .
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Preparation of 2-(2-Oxopropyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Oxopropyl)benzoic acid, possibly through a reaction with acetyl chloride .
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Synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including esterification, reduction, and bromination .
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Preparation of 2-(cyanomethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(cyanomethyl)benzoic acid, possibly through a reaction with sodium cyanide .
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Synthesis of 2-(Bromomethyl)acrylic acid : This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including decarboxylation .
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Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid : 2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Cyano-2-phenylethyl)benzoic acid, possibly through a reaction with benzyl cyanide .
Safety And Hazards
2-(Bromomethyl)benzoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(bromomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzoic acid | |
CAS RN |
7115-89-1 | |
Record name | 7115-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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